molecular formula C8H18ClNO B13295506 2-Piperidin-4-ylpropan-1-ol hydrochloride

2-Piperidin-4-ylpropan-1-ol hydrochloride

Cat. No.: B13295506
M. Wt: 179.69 g/mol
InChI Key: VQUGQONREHFSLD-UHFFFAOYSA-N
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Description

A Cornerstone in Chemical and Biomedical Science

The piperidine (B6355638) motif, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern chemical and biomedical research. nih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility and utility. Piperidine derivatives are integral to the molecular architecture of numerous approved drugs, spanning a wide range of therapeutic areas including analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.org The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, makes it an ideal scaffold for the design of molecules that can bind with high affinity and selectivity to biological targets. ontosight.ai

The academic and industrial interest in piperidine chemistry is evidenced by the continuous development of novel synthetic methodologies for its construction and functionalization. nih.gov Researchers are constantly exploring new ways to introduce diverse substituents and control the stereochemistry of the piperidine ring, thereby expanding the accessible chemical space for drug discovery. This ongoing innovation ensures that piperidine-containing heterocycles will remain at the forefront of chemical and biomedical research for the foreseeable future.

Contextualizing 2-Piperidin-4-ylpropan-1-ol Hydrochloride

Within the vast landscape of piperidine derivatives, piperidinyl alcohols represent a significant subclass. These compounds are characterized by the presence of a hydroxyl group, which can profoundly influence a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like proteins and enzymes. acs.org

This compound belongs to this class of piperidinyl alcohols. Its structure features a propan-1-ol substituent at the 4-position of the piperidine ring. The hydrochloride salt form is common for amine-containing compounds, as it generally enhances water solubility and stability, which is advantageous for both chemical synthesis and potential biological applications. While specific research on this compound is limited, its structural relative, 2-(4-piperidyl)-2-propanol hydrochloride, has been the subject of synthetic methodology development, indicating an interest in this class of compounds. google.com

The position and nature of the alcohol substituent on the piperidine ring are critical determinants of a compound's biological activity. For instance, the stereochemistry of the chiral center bearing the secondary alcohol can be a crucial factor in receptor binding, although in some piperidine-derived compounds, it has been shown to not play a critical role. nih.gov The specific arrangement of the piperidine ring and the propanol (B110389) side chain in this compound presents a unique three-dimensional structure that warrants further investigation.

Identified Knowledge Gaps and Prospective Research Directions

A thorough review of the scientific literature reveals a significant knowledge gap concerning this compound. There is a notable absence of published studies detailing its synthesis, characterization, and biological evaluation. This lack of information presents a clear opportunity for original research in several key areas:

Synthetic Chemistry: The development of efficient and stereoselective synthetic routes to this compound would be a valuable contribution to organic chemistry. Exploring different synthetic strategies could provide access to enantiomerically pure forms of the compound, which is crucial for understanding its structure-activity relationships.

Pharmacological Screening: Given the broad range of biological activities exhibited by piperidine derivatives, a comprehensive pharmacological screening of this compound is warranted. ijnrd.org Investigating its potential effects on various biological targets, such as G-protein coupled receptors, ion channels, and enzymes, could uncover novel therapeutic applications. The structural similarities to compounds with known analgesic, anti-inflammatory, or neuroprotective effects suggest these as potential starting points for investigation. ontosight.ai

Structural Biology: Elucidating the three-dimensional structure of this compound and its potential interactions with biological targets through techniques such as X-ray crystallography and computational modeling would provide valuable insights for the rational design of new derivatives with improved potency and selectivity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-piperidin-4-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-7(6-10)8-2-4-9-5-3-8;/h7-10H,2-6H2,1H3;1H

InChI Key

VQUGQONREHFSLD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CCNCC1.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Piperidin 4 Ylpropan 1 Ol Hydrochloride

Stereoselective Synthesis of 2-Piperidin-4-ylpropan-1-ol Hydrochloride Scaffolds

The controlled three-dimensional arrangement of substituents on the piperidine (B6355638) ring is crucial for the biological activity of many pharmaceutical compounds. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Multi-step Organic Synthesis Pathways

The construction of the this compound scaffold is typically achieved through multi-step synthetic sequences that allow for the precise installation of the required functional groups and stereocenters. A common strategy involves the initial construction of a suitably functionalized pyridine (B92270) precursor, followed by the reduction of the aromatic ring to the corresponding piperidine.

One plausible pathway commences with a 4-substituted pyridine derivative, such as a 4-pyridinecarboxylate ester. This starting material can undergo a series of transformations to introduce the propan-1-ol side chain prior to the hydrogenation of the pyridine ring. For instance, the ester can be converted to a ketone, which can then be subjected to a Grignard reaction or other nucleophilic additions to build the carbon framework of the side chain. Subsequent reduction of the ketone and the pyridine ring, often in separate, controlled steps, leads to the desired piperidinyl alcohol. The final step typically involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

A patent for a structurally related compound, 2-(4-piperidyl)-2-propanol hydrochloride, outlines a three-step process that can be conceptually adapted. google.com This process involves:

Boc Protection: The piperidine nitrogen of a 4-piperidinecarboxylate ester is protected with a tert-butyloxycarbonyl (Boc) group.

Alkylation: The ester group is then reacted with a suitable organometallic reagent, such as a Grignard reagent, to introduce the alkyl group and form the alcohol.

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt. google.com

This modular approach allows for the variation of the alkyl group by selecting the appropriate Grignard reagent, providing a versatile route to a range of 4-substituted piperidine alcohols.

Regioselective Alkylation Strategies in Piperidine Derivative Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted piperidines, particularly when introducing substituents at the C4 position. One effective strategy involves the use of pyridine-N-oxides. The N-oxide functionality activates the pyridine ring for nucleophilic attack, directing incoming nucleophiles to the C2 and C4 positions. By carefully choosing the activating agent and reaction conditions, it is possible to achieve selective C4-alkylation. nih.gov For instance, the activation of a pyridine N-oxide with trifluoromethanesulfonic anhydride (B1165640) can facilitate the regioselective addition of malonate anions to the C4 position. nih.gov

Another approach to achieve regioselective C4-alkylation of pyridines is through a Minisci-type reaction. This radical-based method allows for the introduction of alkyl groups onto the electron-deficient pyridine ring. The use of a blocking group can enhance the regioselectivity of this reaction, directing the alkylation specifically to the C4 position. nih.gov

While these methods focus on the alkylation of the pyridine precursor, the direct regioselective alkylation of a pre-formed piperidine ring at the C4 position to introduce the propan-1-ol side chain presents a different set of challenges. One potential strategy involves the use of an N-protected 4-piperidone (B1582916) as a key intermediate. The ketone functionality at the C4 position serves as a handle for the introduction of the desired side chain through nucleophilic addition reactions, such as a Grignard reaction with an appropriate ethyl magnesium halide, followed by reduction of the resulting tertiary alcohol if necessary.

StrategyPrecursorKey TransformationRegioselectivity
Pyridine-N-oxide ActivationPyridine-N-oxideNucleophilic addition of malonatesC4-selective
Minisci Reaction with Blocking GroupPyridineRadical alkylationC4-selective
4-Piperidone FunctionalizationN-protected 4-piperidoneGrignard reactionC4-functionalization

Application of Protective Group Chemistry, including Boc Protection-Deprotection Sequences

Protecting group chemistry is an indispensable tool in the multi-step synthesis of complex molecules like this compound. The piperidine nitrogen is a nucleophilic and basic center that can interfere with various synthetic transformations. Therefore, its temporary protection is often necessary.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. google.com The introduction of the Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

The Boc-protection strategy is particularly advantageous in syntheses involving organometallic reagents, such as Grignard reagents or organolithiums, which are incompatible with the acidic proton of an unprotected secondary amine. For example, in the synthesis of 2-(4-piperidyl)-2-propanol, the piperidine nitrogen is first protected as the Boc-carbamate, allowing for the subsequent Grignard reaction on the ester at the C4 position without side reactions. google.com

The deprotection of the Boc group is typically the final step in the synthetic sequence and is often accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). When HCl is used, the deprotection and the formation of the hydrochloride salt occur in a single step, which is an efficient way to isolate and purify the final product. google.com

Table of Boc Protection-Deprotection Sequence

Step Reagents and Conditions Purpose
Protection Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., triethylamine) To mask the reactivity of the piperidine nitrogen.

| Deprotection | Strong acid (e.g., HCl, TFA) | To remove the Boc group and liberate the free amine. |

Reductive Amination Protocols for Constructing Piperidine-Based Alcohol Structures

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a key strategy for the synthesis of amines. nih.gov In the context of constructing the 2-piperidin-4-ylpropan-1-ol scaffold, reductive amination can be envisioned in several ways.

One hypothetical approach would involve the reductive amination of a dicarbonyl compound with a suitable amine to form the piperidine ring. For instance, a 1,5-dicarbonyl compound bearing the precursor to the propan-1-ol side chain could be cyclized with ammonia (B1221849) or a primary amine under reducing conditions to yield the desired piperidine.

A more plausible strategy would involve the reductive amination of a pre-formed carbonyl-containing pyridine or piperidine derivative. For example, a pyridine-4-carbaldehyde derivative could be reacted with a nitroalkane in a Henry reaction to form a nitroalkene, which can then be reduced and cyclized. Alternatively, a 4-(2-oxopropyl)pyridine could potentially undergo an intramolecular reductive amination if a suitable amino group is present elsewhere in the molecule, although this is a more complex transformation.

A more direct application of reductive amination in the final stages of the synthesis could involve the reaction of 4-piperidone with a suitable three-carbon nucleophile that also contains a masked amine, followed by reduction. However, a more common application of reductive amination is in the synthesis of N-substituted piperidines, which is not directly applicable to the core structure of the target molecule but is a crucial reaction in the broader context of piperidine chemistry. nih.gov

Catalytic Approaches for Piperidine Ring Formation Relevant to the Compound

Catalytic methods offer efficient and environmentally benign routes to the synthesis of piperidines. Among these, the hydrogenation of pyridine precursors is a widely employed and industrially relevant strategy.

Metal-Catalyzed Hydrogenation of Pyridine Precursors to Piperidines

The catalytic hydrogenation of pyridine and its derivatives is a direct and atom-economical method for the synthesis of the corresponding piperidines. This transformation typically requires the use of a transition metal catalyst and a hydrogen source, often hydrogen gas under pressure.

A variety of noble metal catalysts have been shown to be effective for the hydrogenation of pyridines, including ruthenium, rhodium, palladium, and platinum. researchgate.net The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction. For instance, ruthenium-based catalysts, such as 5% Ru/C, have demonstrated high activity and selectivity for the complete conversion of pyridine to piperidine. researchgate.net

The nature of the support material for the metal catalyst can also play a crucial role. For example, rhodium supported on carbon (Rh/C) or alumina (B75360) (Rh/γ-Al₂O₃) has been used for the hydrogenation of 1-methylpyrrole, with the support influencing the catalyst's activity and reusability. mdpi.com

In the context of synthesizing 2-piperidin-4-ylpropan-1-ol, the hydrogenation of a 4-(propan-1-ol-2-yl)pyridine precursor would be a key step. The presence of the alcohol functionality on the side chain may influence the choice of catalyst and reaction conditions to avoid undesired side reactions, such as hydrogenolysis of the C-O bond. Metal-free transfer hydrogenation has also been reported for the reduction of olefins, which could be relevant if the side chain is introduced as an unsaturated precursor. nih.gov

Table of Catalysts for Pyridine Hydrogenation

Catalyst Support Typical Conditions Reference
Ruthenium Carbon (C) 100 °C, 3.0 MPa H₂ researchgate.net
Rhodium Carbon (C) or Alumina (Al₂O₃) 25-50 °C, 10 bar H₂ mdpi.com
Platinum - - researchgate.net

Enantioselective Hydroamination Reactions for Chiral Piperidine Synthesis

Enantioselective hydroamination has emerged as a powerful strategy for the synthesis of chiral piperidines, which are prevalent structural motifs in a vast array of pharmaceuticals and natural products. This method involves the direct addition of an N-H bond across a carbon-carbon multiple bond, offering an atom-economical route to nitrogen-containing heterocycles. Recent advancements in catalysis have enabled high levels of regio- and enantioselectivity in these transformations.

Nickel-hydride (NiH) catalysis, for instance, has been successfully employed for the regio- and enantioselective hydroarylamination, hydroalkylamination, and hydroamidation of styrenes. nih.gov This methodology, utilizing a simple bioxazoline ligand under mild conditions, provides access to a wide range of enantioenriched benzylic arylamines, alkylamines, and amides. nih.gov The proposed mechanism for chiral induction involves an enantiodifferentiating syn-hydronickellation step. nih.gov While this has been applied to the synthesis of chiral amines, its principles can be extended to the intramolecular cyclization of aminoalkenes to form chiral piperidines.

Another significant approach involves the interception of an N-centered radical relay with a chiral copper catalyst for enantioselective δ C-H cyanation. nih.gov This strategy facilitates the formation of enantioenriched δ-amino nitriles, which serve as versatile precursors for the synthesis of a variety of chiral piperidines. nih.gov The copper catalyst plays a dual role, initiating and terminating an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism. nih.gov

Furthermore, the dearomatization of pyridines followed by an enantioselective borylation step presents a novel pathway to chiral piperidines. acs.org This stepwise strategy involves the partial reduction of pyridine derivatives to 1,2-dihydropyridines, which then undergo a Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation. acs.org The resulting enantioenriched 3-boryl-tetrahydropyridines can be further transformed, demonstrating the utility of this method in accessing complex chiral piperidine structures. acs.org

These advanced hydroamination and related cyclization strategies offer efficient and highly selective routes to chiral piperidine derivatives, overcoming some of the limitations of traditional synthetic methods.

Mechanochemical Synthesis Techniques for Sustainable Production of Piperidine Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, is gaining prominence as a sustainable alternative to conventional solvent-based synthesis. This approach often leads to reduced reaction times, lower energy consumption, and minimized solvent waste. While specific applications to this compound are not extensively documented, the principles of mechanochemical synthesis have been successfully applied to the production of various piperidine derivatives, suggesting its potential for the sustainable manufacturing of this compound and its analogues.

For example, solvent-free, one-pot three-component Mannich reactions have been developed using various catalysts, demonstrating the feasibility of constructing the piperidine core under mechanochemical conditions. organic-chemistry.org These reactions, which involve the condensation of an aldehyde, an amine, and a carbonyl compound, are fundamental to the synthesis of many piperidine structures. The use of solid-state catalysts in ball mills can facilitate these transformations efficiently without the need for bulk solvents.

The synthesis of piperidines often involves multi-step sequences that can be streamlined using mechanochemical approaches. For instance, cyclization reactions that typically require heating in a solvent can potentially be carried out by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. This not only reduces environmental impact but can also lead to the formation of different polymorphs or crystalline forms of the final product, which may have advantageous physicochemical properties.

The development of robust and recyclable catalysts is also a key aspect of sustainable piperidine synthesis. Magnetic nanoparticles functionalized with catalytic moieties, for instance, can be used in conjunction with mechanochemical methods. researchgate.net After the reaction, the catalyst can be easily recovered using a magnet, further enhancing the green credentials of the process.

While the direct mechanochemical synthesis of this compound has yet to be reported, the successful application of these techniques to the synthesis of related piperidine structures indicates a promising avenue for future research into more sustainable production methods for this important chemical compound.

Strategic Derivatization and Functionalization of this compound

The structural framework of this compound offers multiple sites for strategic derivatization and functionalization, enabling the generation of a diverse library of analogues with potentially modulated biological activities. These modifications can be targeted at the piperidine nitrogen atom, the propanol (B110389) hydroxyl moiety, or the chiral center at the C4 position of the piperidine ring.

The secondary amine of the piperidine ring is a prime site for a wide range of chemical modifications. The nitrogen atom can be readily N-alkylated, N-acylated, or N-arylated to introduce various substituents. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

Rhodium-catalyzed C-H functionalization has been employed to introduce substituents at various positions on the piperidine ring, with the site selectivity being controlled by the choice of catalyst and the protecting group on the nitrogen. nih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position using a specific rhodium catalyst. nih.gov

The nitrogen atom can also be incorporated into more complex heterocyclic systems. For example, new piperidine derivatives bearing a 1,2,3-triazole ring have been synthesized in a multi-step sequence starting from N-protected piperidin-4-one. tandfonline.com This involved removing the protecting group and functionalizing the amine via reductive amination. tandfonline.com Such modifications allow for the exploration of a wider chemical space and the potential for new biological activities.

The table below summarizes some common chemical modifications at the piperidine nitrogen:

Modification TypeReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halides, reductive amination with aldehydes/ketonesTertiary amine
N-AcylationAcyl chlorides, acid anhydridesAmide
N-SulfonylationSulfonyl chloridesSulfonamide
N-ArylationAryl halides (e.g., Buchwald-Hartwig amination)N-aryl piperidine
N-HeterocyclizationVarious multi-step sequencesFused or appended heterocyclic systems

The primary hydroxyl group of the propanol side chain is another key handle for functional group interconversions, allowing for the introduction of a variety of functionalities. These transformations can alter the polarity, hydrogen bonding capacity, and reactivity of the molecule.

Standard organic transformations can be applied to the hydroxyl group. solubilityofthings.comfiveable.meimperial.ac.uk Oxidation can convert the primary alcohol to an aldehyde or a carboxylic acid, providing a gateway to a host of other chemical transformations. For instance, the resulting aldehyde can undergo Wittig reactions or reductive aminations, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.

The hydroxyl group can also be transformed into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. ub.edu This allows for the introduction of a wide range of nucleophiles, including halides, azides, cyanides, and thiols, thereby creating a diverse set of analogues.

The table below illustrates some key functional group interconversions of the propanol hydroxyl moiety:

Reaction TypeReagents and ConditionsResulting Functional Group
Oxidation (to aldehyde)PCC, Swern oxidationAldehyde
Oxidation (to carboxylic acid)Jones reagent, KMnO4Carboxylic Acid
EsterificationCarboxylic acid (Fischer esterification), acyl chlorideEster
EtherificationAlkyl halide (Williamson ether synthesis)Ether
Conversion to Alkyl HalideSOCl2, PBr3Alkyl chloride, Alkyl bromide
Nucleophilic Substitution (via tosylate/mesylate)TsCl/MsCl, then nucleophile (e.g., NaN3, NaCN)Azide, Nitrile, etc.

Since 2-piperidin-4-ylpropan-1-ol possesses a chiral center at the carbon atom of the propanol substituent at the 4-position of the piperidine ring, it exists as a pair of enantiomers. Accessing the enantiomerically pure forms is often crucial for pharmacological studies, as different enantiomers can exhibit distinct biological activities and metabolic profiles. Several chiral resolution techniques can be employed to separate the racemic mixture.

Classical resolution via diastereomeric salt formation is a widely used method. google.comnih.govgoogleapis.com This involves reacting the racemic piperidine derivative with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid, camphorsulfonic acid), to form a pair of diastereomeric salts. google.comnih.govgoogleapis.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the free base from the separated diastereomeric salts yields the individual enantiomers. For example, the resolution of 2-piperidineethanol (B17955) has been achieved using d-10-camphorsulfonic acid, although this method can sometimes result in low yields due to the tendency of the racemic salt to co-crystallize. google.comnih.gov More recently, resolving agents like N-sulfonyl pyroglutamic acid and N-acetyl-l-leucine have been shown to provide higher enantiomeric excess with fewer crystallization steps. nih.gov

Enzymatic kinetic resolution offers a highly selective alternative. nih.gov This technique utilizes enzymes, such as lipases, that can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Another approach is kinetic resolution by deprotonation using a chiral base. whiterose.ac.uk For example, the use of n-butyllithium in the presence of a chiral ligand like sparteine (B1682161) can selectively deprotonate one enantiomer of an N-Boc protected piperidine derivative, which can then be quenched with an electrophile. whiterose.ac.uk

The table below provides a summary of chiral resolution techniques applicable to piperidine derivatives:

Resolution TechniquePrincipleExample of Resolving Agent/Catalyst
Diastereomeric Salt FormationFormation of diastereomeric salts with different solubilities(+)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid
Enzymatic Kinetic ResolutionEnantioselective enzymatic transformationLipases, proteases
Kinetic Resolution by DeprotonationEnantioselective deprotonation with a chiral basen-BuLi / (-)-Sparteine
Chiral ChromatographyDifferential interaction with a chiral stationary phaseChiral HPLC columns

Mechanistic Aspects of Key Synthetic Reactions Applied to Piperidinyl Compounds (e.g., Mannich-type reactions, ring closure reactions)

The synthesis of the piperidine core and its subsequent functionalization often rely on a set of key chemical reactions with well-defined mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the stereochemical outcome of the synthesis.

Mannich-type Reactions

The Mannich reaction is a three-component condensation reaction that is fundamental to the synthesis of many piperidine derivatives. wikipedia.org It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (B43269) and a primary or secondary amine. The reaction proceeds through the formation of an iminium ion from the amine and the aldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the enol form of the carbonyl compound, leading to the formation of a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org

In the context of piperidine synthesis, intramolecular Mannich reactions are particularly powerful. wikipedia.orgarkat-usa.org For example, a δ-amino β-ketoester can undergo a highly stereoselective intramolecular cyclization to form a polysubstituted piperidine. arkat-usa.org The stereochemical outcome is dictated by the transition state of the cyclization, which is influenced by the stereochemistry of the starting material and the reaction conditions. Asymmetric Mannich reactions, often employing chiral catalysts such as proline and its derivatives, can be used to control the stereochemistry of the newly formed stereocenters. wikipedia.org

Ring Closure Reactions

A variety of ring-closing reactions are employed to construct the piperidine ring. These can be broadly categorized based on the type of bond being formed (C-N or C-C) and the nature of the reaction (e.g., nucleophilic substitution, reductive amination, radical cyclization). nih.govbeilstein-journals.orgorganic-chemistry.org

Intramolecular Nucleophilic Substitution: This is a common strategy where a nitrogen nucleophile displaces a leaving group at the terminus of an alkyl chain to form the piperidine ring. The efficiency of this reaction is governed by Baldwin's rules for ring closure.

Reductive Amination: The intramolecular reductive amination of a δ-amino aldehyde or ketone is a widely used method for piperidine synthesis. This reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding piperidine.

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of unsaturated piperidine derivatives. researchgate.net This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile olefin like ethylene.

Radical Cyclization: Intramolecular radical cyclization of unsaturated amines can also be used to form the piperidine ring. nih.gov For instance, a radical can be generated on the nitrogen or an adjacent carbon, which then adds to a tethered double or triple bond.

Electroreductive Cyclization: This method involves the electrochemical reduction of an imine in the presence of a terminal dihaloalkane. beilstein-journals.org A radical anion is formed from the imine, which then undergoes nucleophilic attack on the dihaloalkane, followed by a second reduction and intramolecular cyclization to yield the piperidine derivative. beilstein-journals.org

The choice of ring-closing strategy depends on the desired substitution pattern and stereochemistry of the target piperidine.

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Piperidin 4 Ylpropan 1 Ol Hydrochloride

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure, connectivity, and electronic nature. For a compound like 2-Piperidin-4-ylpropan-1-ol hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry would be required for full structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For a piperidine (B6355638) derivative, ¹H and ¹³C NMR would be fundamental for confirming the carbon skeleton and the relative positions of the protons.

In principle, a ¹H NMR spectrum of this compound would show distinct signals for the protons on the piperidine ring, the propanol (B110389) side chain, and the amine and hydroxyl groups. The chemical shifts (δ) of the protons attached to the piperidine ring carbons would typically appear in the range of 1.5-3.0 ppm. The proton at C4, attached to the side chain, would likely show a complex splitting pattern due to coupling with neighboring protons. The protons of the CH₂-OH group and the CH group of the propanol chain would have characteristic shifts, and their splitting patterns would help confirm the connectivity.

The piperidine ring exists in a chair conformation. The proton on the nitrogen is exchanged, and its orientation (axial or equatorial) can influence the chemical shifts of adjacent protons, a phenomenon that can be studied with variable temperature NMR experiments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the complete bonding framework.

Hypothetical ¹H NMR Data Interpretation

Proton Group Expected Chemical Shift (ppm) Expected Multiplicity Information Gained
Piperidine Ring CH₂ 1.5 - 3.0 Multiplets Confirms piperidine scaffold.
Piperidine Ring CH 1.5 - 2.0 Multiplet Indicates substitution at C4.
Propanol CH 3.5 - 4.0 Multiplet Position of the hydroxyl group.
Propanol CH₂ 3.4 - 3.8 Multiplet Connectivity of the side chain.
Propanol CH₃ 0.9 - 1.2 Doublet Confirms propanol structure.
N-H (amine HCl) Broad singlet Broad Singlet Presence of the hydrochloride salt.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR; Fourier Transform Raman, FT-Raman) for Understanding Molecular Interactions and Dynamics

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule and the nature of chemical bonds. These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of infrared radiation by molecular vibrations.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the protonated amine (as a hydrochloride salt) would also appear in this region, often as a broad absorption. C-H stretching vibrations for the piperidine and propanol groups would be observed between 2800 and 3000 cm⁻¹. The C-O stretching of the primary alcohol would typically produce a strong band around 1050-1150 cm⁻¹. FT-Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton.

General Vibrational Mode Assignments for Piperidine Derivatives

Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected FT-Raman Wavenumber (cm⁻¹)
O-H Stretch (Alcohol) 3200-3500 (Broad) Weak
N-H Stretch (Ammonium) 3100-3300 (Broad) Weak
C-H Stretch (Aliphatic) 2850-2960 (Strong) Strong
C-O Stretch (Primary Alcohol) 1050-1150 (Strong) Medium
C-N Stretch 1020-1250 (Medium) Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm the molecular formula (C₈H₁₈ClNO).

Using techniques like Electrospray Ionization (ESI), the molecule would typically be observed as a protonated molecular ion [M+H]⁺ in the positive ion mode. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the parent ion. Common fragmentation patterns for piperidine alkaloids involve the loss of side chains and ring-opening reactions, providing valuable structural information that complements NMR data. For this specific compound, fragmentation would likely involve the loss of water (H₂O) from the propanol group and cleavage of the bond between the piperidine ring and the propanol side chain.

Quantum Mechanical and Molecular Modeling Investigations

Computational chemistry provides theoretical insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Stability Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By performing geometry optimization using a suitable functional (like B3LYP) and basis set, one can predict the most stable three-dimensional structure of this compound. These calculations can also predict vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. Furthermore, DFT can be used to calculate NMR chemical shifts, providing a theoretical basis for interpreting experimental spectra.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. For a molecule like this compound, the MEP would show negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, particularly the acidic protons on the nitrogen and oxygen atoms.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO would likely be localized on the non-bonding orbitals of the oxygen or nitrogen atoms, while the LUMO would be associated with antibonding orbitals within the molecular framework.

Natural Bond Orbital (NBO) Analysis for Characterizing Intermolecular and Intramolecular Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. materialsciencejournal.orgnih.gov By converting the complex, delocalized molecular orbitals into localized Lewis-type structures (i.e., bonds and lone pairs), NBO analysis provides a quantitative chemical picture of bonding and stability. materialsciencejournal.orgaiu.edu For this compound, this analysis reveals the key electronic interactions that govern its structure and reactivity.

The primary mechanism for intramolecular charge transfer and stabilization is hyperconjugation. This involves the donation of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant delocalization and a greater contribution to molecular stability. materialsciencejournal.orgorientjchem.org

In the case of 2-Piperidin-4-ylpropan-1-ol, significant hyperconjugative interactions are expected to arise from the lone pairs of the heteroatoms (nitrogen and oxygen) and the sigma bonds of the hydrocarbon framework. Key interactions include:

Donation from Oxygen Lone Pairs: The lone pair orbitals on the hydroxyl oxygen atom (LP(O)) can donate electron density into the antibonding orbitals (σ*) of adjacent carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

Donation from Nitrogen Lone Pair: Similarly, the lone pair on the piperidine nitrogen atom (LP(N)) engages in hyperconjugative interactions with neighboring C-C and C-H antibonding orbitals, contributing to the stability of the ring structure.

These interactions result in a net loss of occupancy from the localized donor NBO and a corresponding gain in occupancy for the acceptor NBO, effectively delocalizing electron density and lowering the molecule's total energy. orientjchem.org The table below illustrates hypothetical but representative NBO interactions and their stabilization energies for the title compound, based on findings for similar piperidine structures. orientjchem.orgnih.gov

Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Interaction Type
LP (1) Oσ* (C-C)2.85n → σ
LP (1) Oσ (C-H)1.98n → σ
LP (1) Nσ (C-C)3.54n → σ
LP (1) Nσ (C-H)2.41n → σ
σ (C-C)σ (C-H)1.75σ → σ
σ (C-H)σ (C-C)2.15σ → σ*

This table presents hypothetical E(2) values to illustrate the principles of NBO analysis.

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed insight into the conformational dynamics, stability, and intermolecular interactions of a molecule in a simulated environment, such as an aqueous solution. researchgate.netresearchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its complex conformational landscape. nih.gov

The conformational flexibility of this compound arises from two main sources: the piperidine ring and the rotatable bonds of the propan-1-ol side chain. The piperidine ring can adopt several conformations, with the "chair" form being the most stable, but "boat" and "twist-boat" conformations also being possible. rsc.org Furthermore, the propan-1-ol substituent can be positioned in either an equatorial or axial orientation relative to the chair conformer, each associated with different energy levels.

A typical MD simulation protocol involves:

Placing the molecule in a simulation box, often filled with explicit solvent molecules (e.g., water), to mimic physiological conditions.

Applying a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Simulating the system's evolution over a period, typically ranging from nanoseconds to microseconds, to sample a wide range of molecular conformations. researchgate.net

Analysis of the resulting trajectory allows for the characterization of the molecule's conformational preferences. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability.

Radius of Gyration (Rg): Describes the compactness of the molecule, revealing whether it adopts extended or folded conformations.

Dihedral Angle Analysis: Tracks the rotation around specific bonds, which is crucial for identifying the predominant conformations of the piperidine ring and the orientation of the side chain.

The simulation data can be used to construct a free energy landscape, which maps the stable and metastable conformational states of the molecule and the energy barriers between them. researchgate.net

Conformational StateRing ConformationSide Chain OrientationRelative Population (%)Key Dihedral Angle(s)
1ChairEquatorial85.2C2-C3-C4-C(propanol) ≈ 175°
2ChairAxial12.1C2-C3-C4-C(propanol) ≈ 60°
3Twist-Boat-2.7Variable

This table presents a hypothetical distribution of conformational states that could be identified through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling in Piperidine Derivative Research

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational modeling disciplines that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds and guiding the rational design of more potent molecules. jetir.org Piperidine derivatives, due to their prevalence in bioactive compounds, are frequently the subject of QSAR studies. nih.gov

2D-QSAR models typically use molecular descriptors calculated from the 2D structure, such as:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Topological indices: Descriptors of molecular size, shape, and branching.

Electronic properties: Dipole moment, HOMO/LUMO energies.

A statistical method, such as multiple linear regression (MLR), is used to build an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀, Kᵢ). jetir.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of atoms. researchgate.netresearchgate.net In these approaches, a set of structurally aligned molecules is placed in a 3D grid. Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at each grid point. The resulting field values are then correlated with biological activity using statistical techniques. The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. researchgate.netnih.gov

For a research program involving this compound, a QSAR study would involve synthesizing and testing a series of analogues with varied substituents. The goal would be to develop a predictive model to guide further optimization.

CompoundSubstituent (R) on Piperidine-NLogPPolar Surface Area (Ų)Biological Activity (log 1/IC₅₀)
1 (Lead) -H1.2532.75.60
2 -CH₃1.7032.75.85
3 -C₂H₅2.1532.76.10
4 -CH₂Ph3.6032.77.25
5 -C(O)CH₃0.8049.85.15

This table provides a hypothetical dataset for a QSAR study on derivatives of the title compound, illustrating the relationship between structural modifications and biological activity.

The resulting 3D-QSAR contour maps might indicate, for example, that bulky, hydrophobic groups at the piperidine nitrogen are favorable for activity, while electronegative groups in the same region are detrimental. researchgate.net Such insights are critical for the efficient optimization of lead compounds.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Critical Structural Features Governing Biological Activity in Piperidine (B6355638) Scaffolds

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and its ability to interact with biological targets. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of piperidine-containing compounds, such as 2-Piperidin-4-ylpropan-1-ol hydrochloride, influences their biological activity. These studies systematically modify the molecule's structure to identify key features responsible for its pharmacological effects.

Substituents on the piperidine ring can significantly impact a molecule's binding affinity to its biological target. acs.org The position, size, and electronic properties of these substituents can alter the compound's conformation, lipophilicity, and ability to form specific interactions with the target protein. acs.org For instance, in a series of piperidine derivatives, the introduction of a phenyl group at the 5-position of the piperidine ring was found to increase its activity as a PCAF inhibitor. thieme-connect.com

The nature of the substituent on the nitrogen atom of the piperidine ring is also a critical determinant of biological activity. For example, in a study of sigma receptor ligands, the type of substituent on the piperidine nitrogen influenced the binding affinity and selectivity for sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov Compounds with a benzyl (B1604629) group on the piperidine nitrogen generally exhibited high affinity for the S1R. nih.govresearchgate.net

The following table summarizes the influence of various substituents on the piperidine ring on target binding affinity, based on findings from different studies.

Scaffold/Compound Series Substituent Position Substituent Effect on Binding Affinity Target
PCAF Inhibitors5-positionPhenylIncreased activityPCAF
Sigma Receptor Ligands1-position (Nitrogen)BenzylHigh affinitySigma-1 Receptor
Acetylcholinesterase Inhibitors1-position (Nitrogen)BenzylPotent inhibitionAcetylcholinesterase
MenA InhibitorsCentral basic piperidineAmide replacementLoss of inhibitory activityMenA

The length and substitution pattern of alkyl chains attached to the piperidine scaffold can profoundly affect a compound's pharmacological profile. These modifications can influence properties such as potency, selectivity, and pharmacokinetic parameters.

In a study of piperidine derivatives with analgesic activity, the length of the alkyl chain at the 1-position influenced the onset and duration of action. researchgate.netnih.govpjps.pk For instance, compounds with a 2-hydroxy-ethyl group attached to the piperidine nitrogen showed significant analgesic effects. pjps.pk Furthermore, substitutions on the phenyl ring of a phenacyl group attached to the piperidine nitrogen also modulated the analgesic potency. researchgate.netnih.govpjps.pk Generally, para-substitution on the phenyl ring resulted in better analgesic effects. researchgate.net

The following table illustrates the impact of alkyl chain modifications on the pharmacological profiles of piperidine derivatives.

Compound Series Modification Observed Effect Pharmacological Profile
Analgesic Piperidines2-hydroxy-ethyl at N1Significant analgesic activityAnalgesic
Analgesic PiperidinesPara-substitution on phenacyl ringEnhanced analgesic potencyAnalgesic
Choline Transporter InhibitorsIsopropyl group on piperidine etherActive compoundCholine Transporter Inhibition
Choline Transporter InhibitorsMethylpiperidine etherEquipotent with isopropyl analogCholine Transporter Inhibition

Methodologies for Systematic SAR Exploration

Systematic exploration of SAR is essential for the optimization of lead compounds. This involves strategic modifications of the molecular structure and the use of computational tools to guide the design of new analogs with improved activity and selectivity.

Strategic derivatization involves the synthesis of a series of related compounds by systematically altering different parts of the lead molecule. This approach allows researchers to probe the importance of various structural features for biological activity. For example, in the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a library of 68 piperidine derivatives was synthesized to improve potency and drug-like properties. nih.gov This systematic approach led to the identification of novel inhibitors with potent activity against both the enzyme and the bacterium. nih.govnih.gov

In another example, the development of glutaminase (B10826351) 1 (GLS1) inhibitors involved the systematic exploration of the structure-activity relationship by introducing a hydrophilic skeleton and different chains based on a known inhibitor. nih.gov This led to the discovery of a potent and selective GLS1 inhibitor with antitumor activity. nih.gov

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can then be used as a template to design new molecules with similar or improved activity. nih.gov

For piperidine-based ligands, pharmacophore models have been developed for various targets. For instance, a pharmacophore model for sigma-1 receptor ligands identified a central basic core (the piperidine nitrogen) and two hydrophobic pockets as key features for high affinity binding. nih.gov This model can guide the optimization of lead compounds by ensuring that new analogs retain these critical features.

The process of pharmacophore mapping and lead optimization typically involves the following steps:

Identification of a set of active and inactive molecules.

Generation of a pharmacophore model that distinguishes between the active and inactive compounds. nih.gov

Validation of the pharmacophore model using a test set of molecules with known activities.

Use of the validated model to screen virtual libraries of compounds to identify new potential hits.

Synthesis and biological evaluation of the identified hits to confirm their activity.

Application of Computational Approaches in SAR Studies (e.g., Molecular Docking, Virtual Screening)

Computational approaches play a vital role in modern SAR studies, accelerating the drug discovery process by predicting the binding of ligands to their target receptors. tandfonline.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comrsc.org This technique can provide insights into the binding mode of a compound and help to explain observed SAR data. For example, molecular docking studies of piperidine derivatives with the dopamine (B1211576) D2 receptor predicted possible binding modes within the active site, aiding in the design of new derivatives. tandfonline.comfigshare.com Similarly, docking studies of piperidine-based compounds with the µ-opioid receptor helped to elucidate the binding affinities and modes of interaction, correlating with their analgesic potential. tandfonline.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, such as molecular docking.

The following table provides examples of how computational approaches have been applied in the SAR studies of piperidine derivatives.

Computational Method Application Target Outcome
Molecular DockingPrediction of binding modesDopamine D2 ReceptorGuided design of new derivatives tandfonline.comfigshare.com
Molecular DockingElucidation of binding affinities and interactionsµ-Opioid ReceptorCorrelated with analgesic activity tandfonline.com
Molecular DockingAnalysis of ligand-receptor interactionsSigma-1 ReceptorDeciphered binding mode of a potent agonist nih.govrsc.org
3D-QSARDevelopment of predictive modelsAnaplastic Lymphoma Kinase (ALK)Identified key structural features for potent inhibition researchgate.net
Virtual ScreeningIdentification of novel inhibitorsTopoisomerase IDiscovery of potential new drug candidates nih.gov

Mechanistic Investigations of Biological Interactions Involving 2 Piperidin 4 Ylpropan 1 Ol Hydrochloride Analogues

Identification and Characterization of Molecular Targets

The piperidine (B6355638) scaffold is a prevalent feature in numerous biologically active compounds, granting them the ability to interact with a wide array of molecular targets. Analogues of 2-piperidin-4-ylpropan-1-ol hydrochloride have been instrumental in elucidating the mechanisms of these interactions, particularly concerning enzymes and receptors. The specific nature of these interactions, from direct binding to allosteric modulation, dictates the pharmacological outcome.

Allosteric modulation represents a sophisticated mechanism for controlling protein function, where a modulator binds to a regulatory site distinct from the protein's active site. universiteitleiden.nl This binding event induces a conformational change that can significantly influence the protein's activity. universiteitleiden.nl While direct enzymatic inhibition by this compound analogues is a subject of ongoing research, the broader class of piperidine derivatives has provided significant insights into allosteric modulation, particularly of G protein-coupled receptors (GPCRs).

For instance, the piperidine derivative AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) has been identified as an allosteric agonist of the muscarinic M1 receptor. nih.gov Studies using radioligand binding assays demonstrated that AC-42 does not fully inhibit the binding of the orthosteric ligand N-methylscopolamine. nih.gov Instead, it retards the dissociation rate of the orthosteric ligand, a hallmark of an allosteric interaction. nih.gov This indicates that AC-42 binds to a topographically distinct site, inducing a conformational change that activates the receptor even without an orthosteric agonist present. nih.gov

Similarly, another piperidine-containing compound, ORG27569, acts as an allosteric modulator of the cannabinoid 1 (CB1) receptor. nih.gov Computational and mutation studies have identified its binding site in the transmembrane helix 3-6-7 region, which partially overlaps with the site for the antagonist/inverse agonist SR141716A. nih.gov ORG27569 exhibits a paradoxical effect: it increases the equilibrium binding of an orthosteric agonist while simultaneously decreasing its efficacy in G protein signaling. nih.gov This is achieved by promoting an intermediate conformation of the receptor and sterically blocking movements of extracellular loops that are necessary for full receptor activation. nih.gov These examples underscore the capacity of the piperidine scaffold to participate in complex allosteric mechanisms that fine-tune protein function.

The precise way a ligand binds within a receptor's active site determines its affinity and selectivity. Analogues featuring the piperidine core have been crucial in developing dual-target ligands, such as those for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov The piperidine moiety itself has been identified as a critical structural element for achieving this dual activity. nih.govacs.org

In-depth molecular modeling and biological evaluation have revealed key interactions. For dual H3R/σ1R ligands, the protonated nitrogen atom of the piperidine ring is fundamental for high-affinity binding. nih.gov It forms an essential salt bridge interaction with specific acidic amino acid residues in the binding pockets of both receptors: an aspartate (Asp) residue in H3R and a glutamate (B1630785) (Glu) residue (Glu172) in σ1R. acs.orgresearchgate.net

Selectivity can be finely tuned by subtle structural modifications. A comparative study of two closely related compounds, KSK68 (a 4-pyridylpiperidine derivative) and KSK67 (its piperazine (B1678402) analogue), highlighted this principle. nih.gov While KSK68 showed high affinity for both H3R and σ1R, the piperazine-containing KSK67 was highly selective for H3R. nih.govresearchgate.net This dramatic shift in selectivity is attributed to differences in the protonation states of the piperidine versus piperazine rings at physiological pH, which alters their ability to form the critical salt bridge interaction within the σ1R binding site. nih.govacs.org

CompoundCore StructurehH3R Affinity (Ki, nM)σ1R Affinity (Ki, nM)Selectivity Profile
KSK68 AnaloguePiperidineHighHighDual H3R / σ1R Ligand nih.gov
KSK67 AnaloguePiperazineHighLowSelective H3R Ligand nih.gov

Cellular and Subcellular Modulatory Effects

Beyond direct interaction with molecular targets, piperidine derivatives exert significant influence on intracellular signaling cascades and can play a fundamental role in synthetic chemistry by controlling stereochemical outcomes.

Histamine H3 Receptor (H3R) Pathway: The H3R is a G protein-coupled receptor predominantly expressed in the central nervous system, where it functions as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters. nih.gov By acting as antagonists or inverse agonists at H3R, piperidine-based ligands can increase neurotransmitter levels, a mechanism considered relevant for treating a variety of CNS disorders. nih.govnih.gov

NLRP3 Inflammasome Pathway: The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. frontiersin.orgnih.gov Its activation leads to the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. nih.gov Dysregulation of the NLRP3 inflammasome is linked to numerous inflammatory diseases. researchgate.net The activation process typically requires two signals: a priming signal, often via NF-κB, which upregulates the transcription of NLRP3 and pro-inflammatory cytokines, and a second activation signal that triggers the assembly of the complex. frontiersin.orgnih.gov

Certain piperidine-containing molecules have been shown to modulate this pathway. For example, piperine, a natural alkaloid, can suppress the activity of the NLRP3 inflammasome by disrupting the MAPK and NF-κB signaling pathways, which are crucial for the priming step. nih.gov Furthermore, novel compounds incorporating a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold are being developed as direct inhibitors of NLRP3 ATPase activity, preventing its activation and subsequent inflammation. researchgate.net

In chemical synthesis, a chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of a single desired enantiomer of a chiral molecule. wikipedia.org

While piperidine derivatives are often the targets of asymmetric synthesis, the principles of using chiral auxiliaries are fundamental to producing enantiomerically pure piperidines. nih.gov The process involves attaching a readily available chiral molecule (the auxiliary) to an achiral substrate. researchgate.net The inherent chirality of the auxiliary creates a biased steric environment, forcing reactants to approach the substrate from a specific direction. researchgate.netcdnsciencepub.com This leads to the preferential formation of one diastereomer over the other in reactions like alkylations, aldol (B89426) reactions, or Mannich reactions. researchgate.netresearchgate.net After the new stereocenter has been created, the chiral auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org This methodology allows chemists to synthesize specific stereoisomers of complex piperidine alkaloids and other pharmacologically active agents. researchgate.netcdnsciencepub.com

Stereochemical Basis of Biological Activity and Enantiomeric Specificity

The three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological activity. mdpi.com Because biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a ligand. This enantiomeric specificity can lead to significant variations in potency, efficacy, and even the mode of action between isomers. mdpi.comnih.gov

Research into piperidine analogues consistently demonstrates the importance of stereochemistry. For instance, in a series of nature-inspired antimalarial compounds, only the isomers with a specific (5S, αS) configuration displayed significant activity. mdpi.com This suggests that the biological activity is not just dependent on the chemical structure but also on a stereoselective uptake mechanism, likely mediated by a specific transporter protein that recognizes only one isomer. mdpi.com

Preclinical Research and Emerging Biomedical Applications Excluding Clinical Human Trials

In Vitro Biological Profiling and High-Throughput Screening

In vitro assays are fundamental to early-stage drug discovery, providing critical insights into the biochemical and cellular activities of novel chemical entities. These methods allow for the rapid screening of large compound libraries and detailed characterization of potential lead candidates.

Enzyme Kinetic Assays for Inhibitory Constant Determination

Enzyme kinetic assays are crucial for characterizing the interaction between a potential drug molecule and its target enzyme. These assays determine key kinetic parameters and the inhibitory constant (Kᵢ), which quantifies the potency of an inhibitor. Calorimetry, particularly through methods like enthalpy arrays, offers a label-free, solution-based approach to measure the heat changes associated with enzyme-catalyzed reactions. nih.gov This technique can be used to determine Michaelis-Menten constants (Kₘ) and catalytic turnover rates (k_cat). nih.gov

For competitive inhibitors, the Kᵢ can be accurately determined from measurements at a single inhibitor concentration, provided the Kₘ for the substrate is known. nih.gov This methodology has been successfully applied to model enzyme systems to study their inhibitors. nih.gov While specific enzyme inhibition data for 2-Piperidin-4-ylpropan-1-ol hydrochloride is not detailed in the available literature, the broader class of piperidine (B6355638) derivatives is frequently evaluated against various enzymatic targets in drug discovery campaigns. mdpi.com The development of robust enzymatic assays is essential for identifying competitive, reversible inhibitors from compound libraries. nih.gov

Table 1: Examples of Enzyme Kinetic Parameters and Inhibition Constants Determined by Calorimetric Assays Note: This table presents data for model enzyme systems to illustrate the principles of kinetic assays, not specific results for the article's subject compound.

EnzymeSubstrate/InhibitorParameterMeasured ValueReference
TrypsinBAEE (Substrate)Kₘ6.4 µM nih.gov
TrypsinBAEE (Substrate)k_cat8.5 s⁻¹ nih.gov
TrypsinBenzamidine (Inhibitor)Kᵢ18 µM nih.gov
Protein Kinase A (PKA)Kemptide (Substrate)Kₘ12 µM nih.gov
Protein Kinase A (PKA)PKI-tide (Inhibitor)Kᵢ1.1 nM nih.gov
This interactive table showcases key kinetic and inhibitory constants for well-characterized enzyme-inhibitor pairs, demonstrating the data generated from enzyme kinetic assays.

Cell-Based Functional Assays for Studying Cellular Pathway Modulation and Biological Responses (e.g., pyroptosis inhibition)

Cell-based functional assays are indispensable for understanding how a compound affects complex cellular processes and signaling pathways within a biological context. One such process of significant therapeutic interest is pyroptosis, a form of pro-inflammatory programmed cell death mediated by the gasdermin protein family. nih.gov The disruption of the cell membrane during pyroptosis triggers a potent inflammatory response. nih.gov Strategies to either induce or inhibit pyroptosis are being explored for various diseases, including cancer and inflammatory conditions. nih.gov While piperidine derivatives are known to modulate numerous cellular pathways, specific research detailing the effects of this compound on pyroptosis inhibition is not prominently featured in current scientific literature.

Assessment of Antimicrobial and Antitubercular Activities of Piperidine Derivatives

The piperidine scaffold is a key component in the development of new antimicrobial and antitubercular agents. ijnrd.org Numerous studies have demonstrated the potent activity of various piperidine derivatives against a range of pathogens.

Screening of compound libraries has identified piperidinol-containing molecules with significant anti-tuberculosis activity. nih.gov For instance, certain piperidinol analogs exhibit minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 1.4 to 18.8 μg/mL. nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the phenyl and piperidine rings are critical for potency. nih.gov Similarly, a library of dipiperidine compounds was found to have promising antitubercular activity with favorable LogP values and low mammalian cell toxicity. nih.gov

Beyond tuberculosis, piperidine derivatives have shown broad-spectrum antibacterial and antifungal activities. ijnrd.orgbiomedpharmajournal.org A series of 2-piperidin-4-yl-benzimidazoles was effective against both Gram-positive and Gram-negative bacteria, with some compounds showing low micromolar MICs. nih.gov Other research has focused on piperidin-4-one derivatives, which have demonstrated significant antimicrobial activity when compared to standard drugs like ampicillin. biomedpharmajournal.org Thiosemicarbazone derivatives of piperidin-4-ones, in particular, showed enhanced antifungal activity compared to their parent compounds. biomedpharmajournal.org Novel 2-hydroxypiperidine derivatives have also been synthesized and found to possess broad-spectrum antimicrobial activity. symbiosisonlinepublishing.com

Table 2: Selected Antimicrobial and Antitubercular Activities of Piperidine Derivatives

Compound Class/DerivativeTarget OrganismActivity (MIC/Zone of Inhibition)Reference
Piperidinol analogs (e.g., 4b)Mycobacterium tuberculosisMIC: 1.4 µg/mL nih.gov
Piperidinol analogs (e.g., 4m)Mycobacterium tuberculosisMIC: 1.7 µg/mL nih.gov
2-Piperidin-4-yl-benzimidazolesGram-positive & Gram-negative bacteriaLow µM MICs nih.gov
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateStaphylococcus aureusZone of Inhibition: 18 mm biointerfaceresearch.com
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateEscherichia coliZone of Inhibition: 15 mm biointerfaceresearch.com
1-(quinolin-3-yl) pyrrolidin-2-ol (P7)Escherichia coli (MTCC 78)Zone of Inhibition: 28 ± 0.14 mm symbiosisonlinepublishing.com
This interactive table summarizes the antimicrobial and antitubercular efficacy of various piperidine derivatives against different pathogens, highlighting their potential as infectious disease therapeutics.

In Vivo Efficacy and Pharmacodynamic Studies in Relevant Animal Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models that replicate aspects of human diseases. These preclinical models are essential for evaluating a compound's efficacy, mechanism of action, and pharmacodynamics in a whole-organism setting.

Evaluation in Preclinical Models of Neurological Disorders (e.g., Parkinsonism, Epilepsy)

Piperidine derivatives are widely investigated for their potential in treating neurological disorders. ijnrd.org Preclinical models of these conditions are critical for evaluating novel therapeutic agents.

Parkinsonism: Animal models of Parkinson's disease (PD) are designed to replicate the characteristic depletion of dopamine (B1211576) in the striatum. nih.govnih.gov The neurotoxins 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA) are commonly used to induce parkinsonism in rodents and nonhuman primates. nih.govnih.govdoi.org These models are instrumental in studying the progressive death of dopaminergic neurons and the resulting motor deficits, providing a platform to test the efficacy of potential neuroprotective or symptomatic treatments. nih.govwjpmr.com

Epilepsy: Genetic animal models are particularly valuable for studying severe, pharmaco-resistant forms of epilepsy like Dravet syndrome. nih.govfrontiersin.org These models, often created in zebrafish and mice, frequently involve mutations in genes such as SCN1A, which encodes a voltage-gated sodium channel. nih.govfrontiersin.org These models exhibit spontaneous, life-threatening seizures and allow for the screening of novel anti-epileptic drugs (AEDs) by monitoring both behavioral and electrophysiological seizure activity. nih.govfrontiersin.org

Investigation of Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of piperidine-containing compounds are well-documented in preclinical research. smolecule.compjps.pkmdpi.comijnrd.org

Various synthetic piperidine derivatives have been explored for their ability to alleviate pain. nih.govpjps.pkresearchgate.net In one study, synthetic quaternary salts of alkyl piperidines were evaluated using the tail immersion method in mice. nih.govpjps.pk Several of these compounds exhibited a significant analgesic effect, with a duration of action comparable or, in some cases, superior to the standard opioid analgesic, pethidine. nih.govpjps.pkresearchgate.net Another investigation focused on derivatives of 4-(4'-bromophenyl)-4-piperidinol, which showed highly significant analgesic activity. nih.gov The same study also revealed that these compounds could inhibit platelet aggregation, with one derivative, PD5, being particularly potent with an IC₅₀ of 0.06 mM. nih.gov This suggests a potential mechanism involving the inhibition of prostaglandin and thromboxane A2 pathways. nih.gov

Table 3: Preclinical Analgesic Activity of Selected Piperidine Derivatives

Compound/Derivative ClassAnimal Model/AssayObserved EffectReference
Quaternary salts of alkyl piperidine (Compound 1e)Mouse / Tail ImmersionHighly significant analgesia; potency greater than standard drug. pjps.pk
Quaternary salts of alkyl piperidine (Compound 1f)Mouse / Tail ImmersionHighly significant activity at 60, 90, and 180 min compared to control and standard. pjps.pk
4-(4'-bromophenyl)-4-piperidinol (PD1)Pain ModelHighly significant analgesic effect (p < 0.01). nih.gov
Phenacyl derivative (PD3)Pain ModelHighly significant analgesic effect (p < 0.01); most active analgesic tested. nih.gov
Phenacyl derivative (PD5)Platelet Aggregation AssayMost active antiplatelet compound with IC₅₀ = 0.06 mM. nih.gov
This interactive table highlights the significant analgesic effects observed in preclinical studies of various piperidine derivatives.

Utility as Advanced Pharmaceutical Intermediates and Research Probes

The structural framework of this compound, featuring a piperidine ring substituted with a propanol (B110389) group, positions it as a potentially valuable building block in the synthesis of more complex bioactive molecules. Piperidine derivatives are widely recognized for their role as versatile intermediates in the creation of novel therapeutic agents. nih.gov The secondary amine of the piperidine ring and the hydroxyl group of the propanol side chain offer reactive sites for chemical modification, allowing for the construction of diverse molecular architectures.

In the broader context of medicinal chemistry, compounds with similar structural motifs, such as other piperidine alkanol derivatives, have been successfully utilized as intermediates. For instance, derivatives of the related compound 2-(piperidin-4-yl)ethan-1-ol have been instrumental in the synthesis of novel glutaminase (B10826351) 1 (GLS1) inhibitors, which have shown potential in preclinical anticancer studies. nih.gov This highlights the general utility of the piperidinyl-alkanol scaffold in generating compounds with specific biological activities.

The application of such intermediates often involves multi-step synthetic processes where the piperidine derivative serves as a core structure onto which other chemical moieties are added to achieve desired pharmacological properties. The synthesis of complex molecules frequently relies on the availability of such well-defined building blocks. nih.gov

Due to the limited specific data on this compound, a detailed interactive data table of its specific applications as a pharmaceutical intermediate cannot be provided. The following table lists compounds with related piperidine structures that have been investigated in preclinical research, illustrating the broader utility of this class of compounds.

Compound Class Therapeutic Target/Application Reference Moiety
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogsGlutaminase 1 (GLS1) Inhibitors2-(piperidin-4-yl)ethan-1-ol

While direct research on this compound as a research probe is not readily found, its structure suggests potential applications. Research probes are essential tools in pharmacology and biochemistry for investigating biological systems. The piperidine core is a common feature in molecules designed to interact with various receptors and enzymes. Therefore, derivatives of this compound could potentially be developed into probes for studying specific biological targets, contingent on further research and characterization of their biological activity.

Advanced Analytical Methodologies for Research Applications of 2 Piperidin 4 Ylpropan 1 Ol Hydrochloride

Chromatographic Separations for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques form the cornerstone of analytical procedures for 2-Piperidin-4-ylpropan-1-ol hydrochloride, enabling the separation of the target analyte from impurities, starting materials, and other components within a sample matrix.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Complex Mixture Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the purity assessment and quantification of piperidine-containing compounds. nih.govresearchgate.net For this compound, a non-polar stationary phase, typically a C18 (octadecylsilane) column, is employed. The separation is achieved using a polar mobile phase, which allows for the elution of compounds based on their hydrophobicity.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like water with a small percentage of an acid (e.g., phosphoric acid or trifluoroacetic acid). nih.govresearchgate.net The acid serves to protonate the piperidine (B6355638) nitrogen, ensuring good peak shape and consistent retention times. Detection is commonly performed using an ultraviolet (UV) detector. Since this compound lacks a strong chromophore, detection is typically set at a low wavelength, around 200-215 nm. For enhanced sensitivity, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed, a technique successfully used for other piperidine compounds. nih.govresearchgate.net

A typical RP-HPLC method developed for a related piperidine compound, which could be adapted for this compound, is detailed below. nih.govresearchgate.net

ParameterCondition
Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 20 µL

This method demonstrates good linearity, precision, and accuracy, with a limit of detection (LOD) and limit of quantitation (LOQ) often in the sub-µg/mL range, making it suitable for routine quality control and purity analysis in research samples. nih.govijper.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For applications requiring higher sensitivity and specificity, such as trace analysis in biological matrices or the identification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier technique. nih.govprotocols.io This method couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

In a typical LC-MS/MS workflow, the analyte is first separated on an HPLC column, similar to the RP-HPLC method described above. The eluent is then directed into the mass spectrometer's ion source, where molecules are ionized. For an amine-containing compound like this compound, electrospray ionization (ESI) in the positive ion mode is highly effective.

The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion corresponding to the analyte is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels, even in complex samples. protocols.io This technique is invaluable for identifying metabolites, as metabolic transformations (e.g., hydroxylation, oxidation) result in predictable mass shifts from the parent drug. researchgate.net

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. unodc.org Due to the polar nature of the alcohol and amine functional groups and its existence as a hydrochloride salt, this compound is not sufficiently volatile for direct GC analysis.

Therefore, a derivatization step is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. The hydroxyl and secondary amine groups can be reacted with silylating agents (e.g., BSTFA) or acylating agents to form silyl (B83357) ethers or esters/amides, respectively. This procedure has been successfully applied to the analysis of piperidine in tissue samples, where it was derivatized prior to GC analysis with electron capture detection or mass spectrometry (GC-MS). researchgate.net GC-MS provides high specificity, confirming the identity of the analyte through its unique mass spectrum. unodc.org

Chiral Chromatography for Enantiomer Separation and Purity Determination

The structure of 2-Piperidin-4-ylpropan-1-ol contains a chiral center at the C4 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological and toxicological properties, their separation and individual quantification are crucial.

Chiral chromatography, particularly chiral HPLC, is the most effective method for this purpose. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those found in Daicel Chiralcel columns, are commonly used for separating a wide range of chiral compounds, including those with piperidine rings. rsc.org The separation allows for the determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer. google.com

Spectrophotometric and Electrochemical Detection Methods in Research Settings

While chromatography relies on physical separation, detection methods are required for visualization and quantification.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Compound Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental detection method in analytical chemistry. As a standalone technique for direct quantification in a solution, its utility for this compound is limited. The compound lacks a significant chromophore, the part of a molecule responsible for absorbing light in the UV-Vis spectrum. The piperidine ring itself does not absorb strongly at wavelengths above 200 nm. nist.gov

However, UV-Vis spectrophotometry is integral as a detection system when coupled with HPLC (HPLC-UV). nih.gov In this context, the detector measures the absorbance of the column eluent at a fixed, low wavelength (e.g., 200-215 nm) where the analyte exhibits some absorbance. By comparing the peak area of the analyte to a calibration curve generated from standards of known concentration, accurate quantification is possible. The sensitivity of this method for compounds with poor UV absorbance can be significantly improved through derivatization with a chromophoric agent, as previously mentioned. researchgate.net

Ion Pair Extraction Coupled with Spectrophotometric Detection

Ion pair extraction combined with spectrophotometry offers a simple, cost-effective, and sensitive method for the determination of compounds containing ionizable functional groups, such as the secondary amine in this compound. This technique is particularly useful in academic research for quantifying the analyte in various matrices where expensive chromatographic equipment may not be readily available.

The fundamental principle involves the reaction between the protonated piperidinium (B107235) cation of the target analyte and a large, counter-charged anionic dye (chromogen) in an aqueous solution. This reaction forms a stable, electrically neutral ion-pair complex. The choice of the anionic dye is critical; reagents like bromophenol blue (BPB), bromocresol green, or other sulfonephthalein dyes are commonly employed. researchgate.net The formation of the ion-pair is typically pH-dependent, requiring careful optimization of the aqueous phase pH to ensure complete protonation of the analyte and optimal form of the dye.

Once formed, the ion-pair complex, which is less polar than the individual ions, can be selectively extracted from the aqueous phase into an immiscible organic solvent such as chloroform, benzene, or methylene (B1212753) chloride. researchgate.netresearchgate.net The uncomplexed, water-soluble dye remains in the aqueous phase. The intensity of the color in the organic layer, which is directly proportional to the concentration of the analyte, is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the complex. researchgate.net

The stoichiometry of the ion-pair complex, often determined using methods like the molar ratio or Job's method of continuous variation, is typically found to be 1:1 for singly charged analytes. alrasheedcol.edu.iq Beer's law is generally obeyed over a specific concentration range, allowing for the construction of a calibration curve from which the concentration of unknown samples can be determined. researchgate.net

The table below outlines the typical parameters and figures of merit that are optimized during the development of an ion-pair extraction spectrophotometric method.

ParameterVariable / ComponentTypical Range / OptionsPurpose
Chromogen Anionic DyeBromophenol Blue, Bromocresol Green, Methyl OrangeTo form a colored complex with the analyte cation.
pH of Aqueous Phase Buffer System (e.g., acetate, phosphate)2.0 - 6.0To ensure complete protonation of the amine and optimal dye form.
Extraction Solvent Immiscible Organic SolventChloroform, Methylene Chloride, BenzeneTo selectively extract the ion-pair complex from the aqueous phase.
Wavelength (λmax) Spectrophotometer Setting400 - 620 nmTo measure the absorbance of the extracted complex with maximum sensitivity.
Linearity Range Analyte Concentration1.0 - 25.0 µg/mLThe concentration range over which the absorbance is directly proportional to the concentration.
Molar Absorptivity (ε) Calculated Value10⁴ - 10⁵ L·mol⁻¹·cm⁻¹A measure of how strongly the ion-pair complex absorbs light at λmax.
Sandell's Sensitivity Calculated Valueng·cm⁻²The concentration of analyte required to give an absorbance of 0.001.

Polarographic Analysis for Redox Characterization

Polarography is an electrochemical technique that involves measuring the current that flows as a function of the potential applied to a dropping mercury electrode (DME) in an unstirred solution containing the analyte. While a powerful tool for substances that can be oxidized or reduced, its direct application to this compound is limited due to the absence of easily reducible or oxidizable functional groups in its structure. The piperidine ring and the primary alcohol group are electrochemically inactive within the standard potential window of the DME.

However, for academic purposes, understanding the theoretical application of polarography is relevant. If the molecule were to be chemically derivatized to introduce an electroactive group (e.g., a nitro group), polarographic analysis could then be employed for its quantification.

In a hypothetical polarographic experiment, the analyte solution would be mixed with a supporting electrolyte (e.g., a buffer solution with potassium chloride) to increase conductivity and eliminate the migration current. The potential at the DME would be scanned, and the resulting current would be recorded. If an electroactive species is present, a characteristic sigmoidal wave, known as a polarogram, is obtained.

The key features of a polarogram are:

Half-wave potential (E½): The potential at which the current is half of the limiting current. It is a qualitative characteristic specific to the analyte under the given experimental conditions.

Limiting current (id): The plateau of the wave, which is diffusion-controlled and directly proportional to the concentration of the analyte. This relationship, described by the Ilkovič equation, allows for quantitative analysis.

Although direct analysis is not feasible, the table below summarizes the key components and expected outputs of a polarographic experiment for a suitable (derivatized) analyte.

Component / ParameterDescriptionRole in Analysis
Working Electrode Dropping Mercury Electrode (DME)Provides a continuously renewed, smooth surface for the electrochemical reaction.
Reference Electrode Saturated Calomel Electrode (SCE) or Ag/AgClMaintains a constant potential against which the working electrode potential is measured.
Supporting Electrolyte KCl, Buffer SolutionMinimizes solution resistance and prevents the migration of electroactive species due to electrostatic forces.
Applied Potential Scanned Voltage Range (e.g., 0 to -2.0 V vs. SCE)Drives the reduction or oxidation of the analyte at the electrode surface.
Measured Current Diffusion Current (id)Proportional to the analyte's concentration, forming the basis for quantification.
Output Polarogram (Current vs. Potential plot)Provides both qualitative (E½) and quantitative (id) information about the analyte.

Rigorous Method Development and Validation Protocols for Academic Analytical Chemistry

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. chemrj.org For academic research, this ensures that the results are reliable, reproducible, and fit for purpose. numberanalytics.com The validation process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). europa.eu A comprehensive validation protocol for an analytical method designed to quantify this compound would assess several key parameters. scispace.com

Specificity: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euedqm.eu For a chromatographic method, this would involve demonstrating that the peak for this compound is well-resolved from other peaks. For a spectrophotometric method, it involves checking for interference from excipients by analyzing a placebo mixture. nih.gov

Linearity: Linearity demonstrates the proportional relationship between the analytical response and the concentration of the analyte over a specified range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations (e.g., 5-7 levels) and performing a linear regression analysis on the resulting data.

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed using recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking). chemrj.org The method is then used to analyze the spiked sample, and the percentage of the added analyte that is recovered is calculated. chemrj.org

Precision: Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. pharmaguideline.com It is typically expressed as the relative standard deviation (%RSD).

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. pharmaguideline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantitated with acceptable precision and accuracy. numberanalytics.com

LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. numberanalytics.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. europa.eu

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. For an HPLC method, for example, parameters like the pH of the mobile phase, flow rate, and column temperature might be varied slightly. scispace.com

The following table summarizes typical acceptance criteria for these validation parameters according to ICH guidelines.

Validation ParameterMeasurementTypical Acceptance Criteria
Specificity Resolution (Chromatography), No interference at λmax (Spectrophotometry)Analyte peak is pure and well-resolved from other components.
Linearity Coefficient of Determination (r²)r² ≥ 0.999 pharmaguideline.com
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD)%RSD ≤ 2.0% pharmaguideline.com
LOD Signal-to-Noise RatioTypically 3:1
LOQ Signal-to-Noise RatioTypically 10:1
Robustness %RSD after parameter variationSystem suitability parameters should remain within acceptable limits.

Future Research Trajectories and Interdisciplinary Opportunities for 2 Piperidin 4 Ylpropan 1 Ol Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Piperidine-Based Compound Discovery and Optimization

The vastness of chemical space, estimated to contain over 10^60 molecules, necessitates advanced computational tools to navigate and identify promising drug candidates efficiently. nih.gov Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery and optimization of piperidine-based compounds like 2-Piperidin-4-ylpropan-1-ol hydrochloride.

Future research will likely leverage AI for several key applications:

De Novo Design: Generative AI models can design novel molecular structures based on the 2-piperidin-4-ylpropan-1-ol scaffold, tailored to exhibit desired therapeutic profiles. mdpi.com These models can explore billions of possibilities to identify compounds with optimal properties such as high potency, low toxicity, and metabolic stability. labmanager.com

Property Prediction: ML algorithms, particularly deep neural networks and random forests, can be trained on existing data from piperidine (B6355638) derivatives to accurately predict critical properties. nih.govmdpi.com This includes predicting absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity, thereby reducing the time and cost associated with experimental screening. mdpi.com

Scaffold Hopping and Optimization: Reinforcement learning and other AI techniques can facilitate "scaffold hopping," where the core piperidine structure is modified to discover new chemical series with improved properties while maintaining key pharmacophoric features. chemrxiv.orgmdpi.com For the 2-piperidin-4-ylpropan-1-ol scaffold, AI could suggest modifications to the propanol (B110389) side chain or substitutions on the piperidine ring to enhance target binding or selectivity.

Table 1: Illustrative Application of AI/ML in Piperidine Scaffold Optimization
AI/ML TechniqueApplication AreaPotential Impact on 2-Piperidin-4-ylpropan-1-ol ResearchEstimated Time/Cost Reduction
Generative Adversarial Networks (GANs)De Novo Molecular DesignGeneration of novel derivatives with predicted high affinity for a specific target.50-70% in initial hit identification phase. labmanager.com
Graph Convolutional Networks (GCNs)ADME/Toxicity PredictionEarly-stage filtering of candidates with poor pharmacokinetic or toxicity profiles.40-60% reduction in failed preclinical candidates.
Reinforcement Learning (RL)Lead Optimization & Scaffold HoppingSystematic exploration of chemical space to improve potency and selectivity. chemrxiv.org30-50% faster lead optimization cycles.

Exploration of Novel Reaction Mechanisms and Sustainable Synthetic Strategies for Piperidinyl Alcohols

The synthesis of substituted, chiral piperidines is a critical task in modern organic chemistry. nih.gov Future work on this compound will benefit from the development of more efficient, stereoselective, and sustainable synthetic methods.

Key areas for exploration include:

Asymmetric Synthesis: Developing novel asymmetric routes to access specific stereoisomers of piperidinyl propanols is crucial, as different enantiomers often exhibit distinct biological activities. wikipedia.org Techniques like chemo-enzymatic dearomatization, asymmetric catalytic cyclization, and the use of chiral auxiliaries could provide highly stereoselective pathways. nih.govresearchgate.netacs.org

Sustainable Chemistry: A significant focus will be on "greening" the synthesis process. This involves using more environmentally benign solvents, reducing reliance on expensive and toxic precious metal catalysts like palladium, and developing one-pot or tandem reactions to minimize steps and waste. news-medical.netrsc.org For instance, combining biocatalytic carbon-hydrogen oxidation with nickel-catalyzed cross-coupling represents a streamlined, cost-effective approach. news-medical.net

Late-Stage Functionalization: Methods that allow for the precise modification of the piperidine scaffold at a late stage in the synthesis are highly valuable. acs.org This enables the rapid creation of a diverse library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies. Radical-mediated C-H functionalization is a promising avenue for this purpose. nih.gov

Uncovering Undiscovered Biological Activities and Pharmacological Targets for the Compound Class

The piperidine scaffold is known to interact with a wide range of biological targets, leading to applications as anticancer, antiviral, and central nervous system (CNS) agents. researchgate.netclinmedkaz.org The specific structure of 2-Piperidin-4-ylpropan-1-ol suggests potential activities, but its full pharmacological profile remains to be elucidated.

Future research should focus on:

In Silico Target Prediction: Computational tools can predict the likely protein targets and biological activities of new piperidine derivatives. clinmedkaz.orgclinmedkaz.org By analyzing the structure of this compound, algorithms can identify potential interactions with enzymes, receptors, ion channels, and transport systems. clinmedkaz.org

High-Throughput Screening: Experimental pharmacological screening is essential to validate computational predictions and uncover unexpected activities. itmedicalteam.pl Screening the compound against large panels of biological targets can reveal novel therapeutic opportunities.

Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant cell-based or organismal models can identify compounds that produce a desired physiological effect without prior knowledge of the specific molecular target. This approach is particularly useful for complex multifactorial diseases.

Table 2: Predicted Biological Activities for Piperidine Scaffolds via In Silico Tools
Potential Target ClassPredicted Therapeutic AreaBasis for PredictionReference
G-Protein Coupled Receptors (GPCRs)CNS Disorders, Pain ManagementStructural similarity to known GPCR ligands. clinmedkaz.org
Voltage-Gated Ion ChannelsCardiovascular diseases, Neurological disordersPresence of charged amine and lipophilic groups. clinmedkaz.org
Enzymes (e.g., Kinases, Proteases)Oncology, Infectious DiseasesScaffold's ability to form key hydrogen bond interactions. clinmedkaz.org
Transporter ProteinsNeurotransmitter reuptake inhibition (Depression)Common motif in serotonin (B10506) and dopamine (B1211576) reuptake inhibitors. nih.gov

Development of Advanced Analytical Techniques for Complex Chemical and Biological Systems

The analysis of chiral compounds like this compound, both in synthetic mixtures and complex biological matrices, requires sophisticated analytical methods. wikipedia.org Future progress depends on enhancing the precision, speed, and sensitivity of these techniques.

Key development areas are:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the dominant technique for separating enantiomers. wikipedia.orgsigmaaldrich.com Future research will focus on developing novel CSPs with broader applicability and improved resolution. Supercritical fluid chromatography (SFC) is also gaining traction as a faster, greener alternative to HPLC. rsc.org

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it ideal for chiral analysis. nih.gov The development of new chiral selectors, such as modified cyclodextrins and chiral ionic liquids, will continue to expand the capabilities of CE. acs.orgdiva-portal.org

Mass Spectrometry (MS): While MS itself is not inherently chiral, its coupling with chiral separation techniques (e.g., LC-MS) is standard. acs.org Emerging research into direct chiral analysis by MS, using techniques like ion mobility-mass spectrometry (IM-MS) with chiral modifiers, could offer rapid, high-throughput enantiomeric analysis without prior chromatographic separation. acs.org

Design of Multi-Target-Directed Ligands Based on the Piperidinyl Propanol Scaffold

Many complex diseases, such as Alzheimer's disease and depression, involve multiple pathogenic pathways. nih.govresearchgate.net Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously, represent a promising therapeutic strategy. researchgate.netacs.org The 2-Piperidin-4-ylpropan-1-ol scaffold is an excellent starting point for designing such agents.

Future design strategies will involve:

Molecular Hybridization: This approach involves combining the piperidinyl propanol scaffold with other known pharmacophores into a single molecule. nih.gov For example, linking the scaffold to a fragment known to inhibit amyloid-beta aggregation could create a dual-action agent for Alzheimer's disease. nih.govnih.gov

Fragment-Based Design: By identifying fragments that bind to different targets, researchers can computationally or synthetically link them using the piperidine core as a central scaffold. This allows for the rational design of molecules with a predefined multi-target profile.

Application in Neurodegenerative Diseases: The N-benzylpiperidine core is a well-established fragment in MTDLs targeting Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.govresearchgate.net The 2-Piperidin-4-ylpropan-1-ol structure could be elaborated to incorporate these features, potentially leading to new treatments for neurodegenerative disorders. nih.govajchem-a.com

Q & A

Basic Research Questions

Q. How to safely handle 2-Piperidin-4-ylpropan-1-ol hydrochloride in laboratory settings?

  • Methodological Answer : Implement standardized safety protocols including:

  • Use of personal protective equipment (PPE): Lab coat, gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation risks .
  • Emergency preparedness: Establish first-aid measures (e.g., immediate flushing with water for eye/skin exposure) and maintain access to medical consultation .
  • Storage: Keep in sealed containers at controlled temperatures (e.g., 2–8°C) away from incompatible substances .

Q. What are the recommended methods for synthesizing this compound?

  • Methodological Answer : Optimize synthesis using:

  • Reagent selection : Piperidine derivatives often require halogenated precursors or coupling agents (e.g., Grignard reagents) for alkylation .
  • Catalytic conditions : Use acid catalysts (e.g., HCl) in polar solvents (e.g., 2-propanol) to facilitate hydrochloride salt formation .
  • Purification : Employ recrystallization or column chromatography to isolate high-purity product, validated via melting point and NMR .

Q. How to characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • Chromatography : HPLC or GC with reference standards to assess purity (>95%) .
  • Spectroscopy : FT-IR for functional group identification (e.g., hydroxyl, piperidine rings) and 1^1H/13^13C NMR for structural confirmation .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How to design experiments to assess the compound's stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated degradation studies : Expose the compound to stressors (e.g., heat, light, humidity) and monitor decomposition via HPLC or TGA .
  • Surface interaction analysis : Use microspectroscopic imaging (e.g., Raman, AFM) to study adsorption on labware materials, which may alter stability .
  • pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 1–13) to identify optimal storage conditions .

Q. What analytical strategies resolve discrepancies in pharmacological activity data?

  • Methodological Answer :

  • Batch variability analysis : Compare multiple synthesis batches using LC-MS to detect impurities affecting bioactivity .
  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) under controlled conditions (temperature, solvent) to rule out experimental artifacts .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., piperidine derivatives) to identify structure-activity relationships (SARs) .

Q. How to investigate the compound's interaction with biological targets using computational and experimental approaches?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock) to predict binding affinities to receptors (e.g., GPCRs) and guide mutagenesis studies .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target binding .
  • In vitro assays : Measure functional responses (e.g., cAMP levels for adrenergic receptors) in cell lines expressing target proteins .

Key Considerations

  • Risk assessment : Despite limited toxicity data for the compound, adopt precautionary measures (e.g., LD50 extrapolation from structurally related piperidine derivatives) .
  • Data reproducibility : Document synthesis conditions (e.g., solvent purity, reaction time) to minimize variability .

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